2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Description
This compound is a nitrogenous heterocyclic acetamide derivative featuring a complex tricyclic core structure. Key structural attributes include:
- Core framework: A 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene system, which integrates oxygen and nitrogen heteroatoms into a fused bicyclic arrangement.
- A hydroxymethyl group at position 11, enhancing hydrophilicity and hydrogen-bonding capacity. A methyl group at position 14, increasing lipophilicity. A sulfanyl-linked acetamide moiety attached to a 4-isopropylphenyl group, influencing steric bulk and target selectivity.
Computed Physicochemical Properties (from ):
- Molecular weight: 542.6 g/mol.
- XLogP3: 5 (indicative of moderate lipophilicity).
- Hydrogen bond donors/acceptors: 2/8, suggesting moderate solubility.
- Rotatable bonds: 8, implying conformational flexibility.
- Topological polar surface area (TPSA): 132 Ų, further supporting solubility characteristics .
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O3S/c1-16(2)18-8-10-20(11-9-18)32-25(36)15-38-29-23-12-22-19(14-35)13-31-17(3)26(22)37-28(23)33-27(34-29)21-6-4-5-7-24(21)30/h4-11,13,16,35H,12,14-15H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVWHKVUAHAGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4Cl)SCC(=O)NC5=CC=C(C=C5)C(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide is a complex organic molecule with notable biological activity. Its unique structure incorporates multiple functional groups that contribute to its potential pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C27H23ClN4O4S
- Molecular Weight : 535.02 g/mol
- IUPAC Name : this compound
The compound features a triazatricyclo structure that enhances its interaction with biological targets due to its diverse functional groups including a hydroxymethyl group and a sulfanyl moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of multiple functional groups allows for diverse interactions with biomolecules, potentially leading to varied pharmacological effects.
- Antiproliferative Effects : Similar compounds have demonstrated significant antiproliferative activity against mammalian cells by inhibiting topoisomerase II, which is crucial for DNA replication and repair .
- Photochemical Properties : Some derivatives have shown increased activity upon UVA activation, suggesting potential applications in photochemotherapy .
- Low Mutagenic Activity : The compound does not induce interstrand cross-links in DNA in vitro, indicating a low risk of mutagenicity and phototoxicity .
Case Studies and Research Findings
Several studies have investigated the biological effects of structurally related compounds:
Synthetic Routes
The synthesis of this compound involves several key steps:
- Formation of Triazatricyclo Structure : Cyclization of appropriate precursors under controlled conditions.
- Introduction of Functional Groups : Electrophilic aromatic substitution reactions are used to introduce the chlorophenyl group and nucleophilic substitution for the sulfanylacetamide moiety.
- Optimization of Reaction Conditions : Careful control of temperature and solvent choice is necessary to maximize yield and purity.
Comparison with Similar Compounds
2-[[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide ()
- Key differences: Aryl substituent: 4-Methoxyphenyl (electron-donating) vs. 2-chlorophenyl (electron-withdrawing). Acetamide group: Attached to 2-methylphenyl vs. 4-isopropylphenyl. The isopropyl group increases steric hindrance and lipophilicity (XLogP3 likely higher than the methoxy analogue).
- Implications : The chloro substituent may enhance binding to electrophilic protein pockets, while the isopropyl group could improve membrane permeability .
N-(3-(4-Chlorophenyl)-1-(4-methylbenzyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide (IV-13, )
- Structural contrast: Simpler pyrrolidinone core vs. the tricyclic system in the target compound.
- Properties :
- Molecular weight: 410.176 g/mol (significantly lower than the target compound).
- Melting point: 96–98°C, suggesting crystalline stability.
Mechanistic and Functional Implications
- Structural similarity and MOA: highlights that compounds with shared scaffolds often exhibit overlapping mechanisms of action (MOAs). For example, oleanolic acid and hederagenin, despite minor structural differences, share protein targets. By analogy, the target compound’s tricyclic core may engage similar biological pathways as its analogues, with substituents fine-tuning selectivity .
- Docking and transcriptome analysis : The 2-chlorophenyl and isopropyl groups in the target compound likely enhance binding to hydrophobic pockets or allosteric sites, as seen in docking studies of similar acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
